BenchChemオンラインストアへようこそ!

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide

Medicinal Chemistry Chemical Biology Fragment-Based Drug Design

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide is a research-grade chemical building block (95% purity) cataloged by Enamine and defined in PubChem (CID. It is structurally characterized by a 3,5-dimethyl-1H-pyrazol-4-amine core linked via a sulfonamide bridge (−SO₂−NH−) to a benzyl (phenylmethyl) moiety, resulting in a molecular formula of C₁₂H₁₅N₃O₂S and a molecular weight of 265.33 g/mol.

Molecular Formula C12H15N3O2S
Molecular Weight 265.33
CAS No. 1187345-37-4
Cat. No. B2356578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide
CAS1187345-37-4
Molecular FormulaC12H15N3O2S
Molecular Weight265.33
Structural Identifiers
SMILESCC1=C(C(=NN1)C)NS(=O)(=O)CC2=CC=CC=C2
InChIInChI=1S/C12H15N3O2S/c1-9-12(10(2)14-13-9)15-18(16,17)8-11-6-4-3-5-7-11/h3-7,15H,8H2,1-2H3,(H,13,14)
InChIKeyNDZOTRBZRZZDFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1187345-37-4 – A Structurally Distinct Pyrazole-Sulfonamide Research Scaffold


N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide is a research-grade chemical building block (95% purity) cataloged by Enamine [1] and defined in PubChem (CID 43547618) [2]. It is structurally characterized by a 3,5-dimethyl-1H-pyrazol-4-amine core linked via a sulfonamide bridge (−SO₂−NH−) to a benzyl (phenylmethyl) moiety, resulting in a molecular formula of C₁₂H₁₅N₃O₂S and a molecular weight of 265.33 g/mol [2].

N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide vs. In-Class Analogs: Why Generic Substitution Fails


Attempting to substitute this compound with a simpler pyrazole-sulfonamide or an aminopyrazole-based analog introduces critical alterations in molecular topology, hydrogen-bonding capacity, and lipophilicity that cannot be compensated for without structurally recapitulating the specific benzyl linker. The precise combination of the 3,5-dimethyl-1H-pyrazol-4-amine substructure, the methanesulfonamide linker, and the terminal phenyl ring establishes a distinct property vector (XLogP3 ≈ 1.5, TPSA 83.2 Ų) [1] that is absent in common alternatives such as 3,5-dimethyl-1H-pyrazole-4-sulfonamide (TPSA ≈ 97.9 Ų), where the sulfonamide is directly attached to the heterocycle, or N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, which lacks the hydrophobic benzyl group entirely. These structural differences directly impact solubility, permeability, and potential binding interactions, making generic replacement scientifically unsound.

Quantitative Differentiator Evidence for N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide


Molecular Weight and Heavy Atom Count vs. Direct Pyrazole-Sulfonamide Analogs

The target compound possesses a molecular weight (MW) of 265.33 g/mol and 18 heavy atoms, positioning it in the 'fragment-like' chemical space (MW ≤ 300 Da, heavy atoms ≤ 20) [1]. In contrast, a direct analog 3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 88398-54-3) has a significantly lower MW of 175.21 g/mol and 11 heavy atoms [2], placing it in the 'ultra-low MW' fragment space. This difference affects biological probe design strategies, as the target compound offers a larger, more complex scaffold for hit-to-lead expansion while remaining within Rule-of-3 compliant limits.

Medicinal Chemistry Chemical Biology Fragment-Based Drug Design

Topological Polar Surface Area Differentiation for Blood-Brain Barrier Permeability Prediction

The calculated TPSA of the target compound is 83.2 Ų [1], which is below the established threshold of <90 Ų often associated with favorable CNS penetration [2]. In contrast, 3,5-dimethyl-1H-pyrazole-4-sulfonamide exhibits a TPSA of approximately 97.9 Ų [3], exceeding this empirical threshold. This 14.7 Ų reduction in polar surface area is a quantifiable physicochemical differentiation that may confer superior passive permeability across biological membranes, a critical parameter in the selection of lead-like molecules for oral or CNS drug discovery programs.

Drug Disposition Computational ADME CNS Drug Design

Hydrogen Bond Donor Count and Its Influence on Permeability and Solubility Profiles

The target molecule contains exactly 2 hydrogen bond donors (HBDs), a feature of the sulfonamide N-H and the pyrazole N-H [1]. This is within the Lipinski 'Rule of 5' limit (HBD ≤ 5) but, critically, distinguishes it from close analogs. For example, the comparator N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide also features 2 HBDs but lacks the significant hydrophobic surface area provided by the benzyl group [2]. The unique combination of a restricted HBD count with higher lipophilicity (XLogP3 = 1.5) [1] creates a balanced solubility-permeability profile that is often difficult to achieve with more polar sulfonamide variants (e.g., XLogP3 < 0 for 3,5-dimethyl-1H-pyrazole-4-sulfonamide) [3].

Physicochemical Profiling Lipinski's Rules Solubility Optimization

Flexible Rotatable Bond Contribution to Ligand Conformational Entropy and Binding

The target compound contains 4 rotatable bonds (RB = 4), significantly more than the comparator 3,5-dimethyl-1H-pyrazole-4-sulfonamide (RB = 1) [1][2]. This additional rotational freedom, localized around the sulfonamide-benzyl junction, increases conformational entropy and allows the phenyl ring to sample a greater number of low-energy conformations. While this can lead to an entropic penalty upon rigid binding, it simultaneously provides greater induced-fit flexibility, which can be advantageous for engaging shallow or adaptable protein pockets, a characteristic not offered by the conformationally restricted analog [3].

Structure-Based Drug Design Molecular Recognition Conformational Analysis

Optimal Application Scenarios for N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide (1187345-37-4)


Fragment-Based Lead Generation for CNS Targets Requiring Balanced Permeability

Given its TPSA of 83.2 Ų (below the CNS desirability threshold of 90 Ų) and moderate lipophilicity (XLogP3 = 1.5), this compound is a superior starting fragment for CNS-focused drug discovery campaigns [1]. It avoids the excessive polarity of simple sulfonamide analogs that predictively fail to penetrate the blood-brain barrier, making it a logically selected core for projects targeting neurodegenerative or neuropsychiatric pathologies.

Kinase Inhibitor Scaffold Design via Sulfonamide-Mediated Hinge Binding

The pyrazole N-H and sulfonamide moiety emulate the adenine base of ATP, a classic hinge-binding motif in kinase drug design [2]. The benzyl group provides a vector for extension into a hydrophobic back pocket, offering a clearly defined growth path. This establishes the compound as a rationally selected intermediate for synthesizing focused kinase inhibitor libraries, rather than a candidate for direct biological screening.

Chemical Tool Synthesis for Chemoproteomics and Affinity-Based Protein Profiling

The compound's sulfonamide bridge and highly reactive primary amine present in its core precursor (3,5-dimethyl-1H-pyrazol-4-amine) make it an ideal precursor for creating biotinylated probes or photoaffinity labels [3]. This utility as a specialized chemical biology tool for target deconvolution workflows is a key differentiator from final drug candidates or less versatile building blocks.

Building Block Procurement for Diversity-Oriented Synthesis (DOS) Sets

Sourced from Enamine (95% purity) [4], the compound meets the structural complexity and solubility criteria for inclusion in diversity-oriented synthesis libraries. Its defined stereoelectronic properties, specifically the balanced HBD/HBA profile, enable the generation of sp³-rich, three-dimensional compound collections, which are increasingly preferred in high-throughput screening decks over traditional flat, aromatic compounds.

Quote Request

Request a Quote for N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-phenylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.